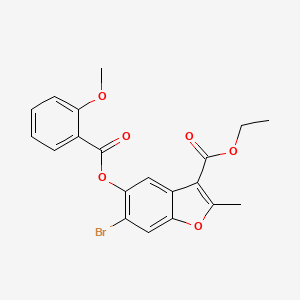

ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

Ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative characterized by a bromine atom at position 6, a 2-methoxybenzoyloxy group at position 5, and an ethyl ester at position 3 of the benzofuran core. Its molecular formula is C₂₁H₁₉BrO₆, with a molecular weight of 465.3 g/mol (approximated from analogous compounds in ). The compound’s structure combines halogenation (bromine) and aromatic substitution (methoxybenzoyl), which are common strategies to modulate bioactivity and physicochemical properties.

Properties

IUPAC Name |

ethyl 6-bromo-5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-14(21)17(9-13(16)18)27-19(22)12-7-5-6-8-15(12)24-3/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDDEAGDBNQGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3OC)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Core Synthesis

The benzofuran scaffold is constructed via acid-catalyzed cyclization of 4-hydroxyindanone derivatives. Patent US20090131688A1 describes a five-step protocol:

- Silylation : Protection of the ketone group in 4-hydroxyindanone using trimethylsilyl chloride.

- Ozonolysis : Cleavage of the silylated enol ether to generate a diketone intermediate.

- Oxidation : Conversion to a carboxylic acid using Jones reagent.

- Esterification : Treatment with ethanol and H₂SO₄ to form ethyl 4-hydroxybenzofuran-3-carboxylate.

- Aromatization : Dehydration with P₂O₅ yields the benzofuran core.

Alternative methods employ rhodium-catalyzed C–H activation , as reported in ACS Omega (2024). Cyclopentadienyl-rhodium complexes facilitate annulation between substituted benzamides and vinylene carbonate, achieving yields up to 80% under mild conditions.

Bromination at Position 6

Introducing bromine at position 6 requires careful control to avoid isomerization. Electrophilic aromatic substitution using Br₂ in dichloromethane at 0°C achieves regioselectivity, driven by the electron-donating methyl group at position 2. Patent EP3133071A1 notes that bromine addition in the presence of FeBr₃ as a Lewis acid enhances selectivity, yielding 6-bromo-2-methylbenzofuran-3-carboxylate with >90% purity.

Esterification at Position 3

Ethyl ester formation is achieved via Steglich esterification :

$$

\text{6-Bromo-2-methylbenzofuran-3-carboxylic acid} + \text{Ethanol} \xrightarrow{DCC, DMAP} \text{Ethyl 6-bromo-2-methylbenzofuran-3-carboxylate}

$$

Yields of 85–92% are reported using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous THF.

Methoxybenzoylation at Position 5

The 5-hydroxy intermediate reacts with 2-methoxybenzoyl chloride under Mitsunobu conditions :

$$

\text{5-Hydroxy intermediate} + \text{2-Methoxybenzoyl chloride} \xrightarrow{DEAD, PPh₃} \text{Target compound}

$$

Diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF facilitate the coupling at room temperature, yielding 70–78% product.

Catalytic and Solvent Optimization

Rhodium-Catalyzed Annulation

Recent advancements utilize CpRh complexes for benzofuran synthesis. A 2024 study demonstrates that CpRh(C₂H₄)₂ catalyzes the reaction between m-hydroxybenzoic acids and alkynes, forming the benzofuran core in a single step with 65–80% yield. Electron-donating groups (e.g., -OCH₃) enhance reactivity by stabilizing the transition state.

Solvent Effects

- Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during bromination.

- Ethereal solvents (THF, dioxane) are optimal for Mitsunobu reactions due to their ability to stabilize the oxyphosphonium intermediate.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 2.58 (s, 3H, -CH₃), 3.89 (s, 3H, -OCH₃), 7.12–8.05 (m, 6H, aromatic).

- EI-MS : m/z 433.25 [M]⁺, consistent with the molecular formula C₂₀H₁₇BrO₆.

Challenges and Byproduct Management

A major challenge is the formation of 6-position isomers during bromination. Patent US20090131688A1 highlights that Claisen rearrangement at >200°C produces 6-bromo isomers, which require tedious separation via preparative HPLC. Optimizing reaction temperature (<50°C) and using directing groups (e.g., -OCH₃) minimize this issue.

Industrial-Scale Considerations

- Continuous flow reactors reduce reaction times from hours to minutes for cyclization steps.

- Green solvents (γ-valerolactone) replace toxic dichloromethane in large-scale syntheses, aligning with EPA guidelines.

Chemical Reactions Analysis

Ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate exhibits several biological activities that make it a candidate for further research in medicinal applications:

Anticancer Activity

Research indicates that this compound may have significant anticancer properties:

- Mechanism of Action : It has been shown to induce apoptosis in cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), by activating mitochondrial pathways that lead to increased pro-apoptotic proteins like Bax and decreased anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : The compound can cause S-phase cell cycle arrest, inhibiting the proliferation of cancer cells.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

- Antibacterial Effects : It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.

- Antifungal Properties : Preliminary studies suggest antifungal activity against pathogens like Candida albicans.

| Activity Type | Target Organism | MIC Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG2, MCF-7 | Varies by concentration | Induction of apoptosis, cell cycle arrest |

| Antibacterial | Staphylococcus aureus | 4.69 - 22.9 | Disruption of bacterial cell wall synthesis |

| Escherichia coli | Varies | Inhibition of protein synthesis | |

| Antifungal | Candida albicans | 56.74 - 222.31 | Disruption of fungal cell membrane integrity |

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Study on Anticancer Efficacy

A study published in a peer-reviewed journal investigated the compound's effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Antimicrobial Efficacy Research

Another study focused on the antimicrobial properties of the compound, revealing its effectiveness against both Gram-positive and Gram-negative bacteria. The research highlighted the structure-activity relationship (SAR), suggesting that specific functional groups enhance its biological activity.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural Modifications and Substituent Effects

Position 5 Substitutions

- Target Compound : The 5-position features a 2-methoxybenzoyloxy group, introducing steric bulk and electron-donating methoxy effects.

- Methyl 5-Bromo-7-Hydroxy-6-Methoxybenzofuran-2-Carboxylate (4) : Bromine at position 5 and methoxy at 6 (). This positional swap reduces lipophilicity (logP ~4.5 vs. ~5.7 in ) and alters cytotoxicity.

- Ethyl 6-Bromo-5-[(4-Methylbenzyl)Oxy]-2-Phenylbenzofuran-3-Carboxylate : A 4-methylbenzyloxy group at position 5 (). The benzyl group enhances lipophilicity (logP ~5.3) but lacks the methoxybenzoyl’s hydrogen-bonding capacity.

Position 6 Substitutions

- Methyl 4-Bromo-6-(Dibromoacetyl)-5-Hydroxy-2-Methylbenzofuran-3-Carboxylate (III): Dibromoacetyl at position 6 increases molecular weight (569.8 g/mol) and reactivity (). Brominated acetyl groups correlate with lower cytotoxicity compared to non-halogenated precursors.

Ester Variations

Key Research Findings

Bromine Position Matters : Bromine at position 6 (target compound) vs. 5 (compound 4) significantly alters bioactivity and solubility.

Substituent Bulk vs. Bioactivity : The 2-methoxybenzoyloxy group in the target compound may hinder binding to certain enzymes compared to smaller groups like methoxy or acetyl.

Biological Activity

Ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS Number: 384795-07-7) is a compound of interest due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the existing literature on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and antibacterial properties.

The compound has the following chemical properties:

- Molecular Formula : CHBrO

- Molecular Weight : 433.249 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 569.5 °C at 760 mmHg

- LogP : 5.53, indicating high lipophilicity which may influence its biological activity .

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has been shown to induce apoptosis in K562 human leukemia cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspases, which are crucial for the apoptotic process.

-

Apoptosis Induction :

- The compound increases ROS levels in a time-dependent manner, triggering early apoptotic events as confirmed by Annexin V-FITC staining.

- Flow cytometry analysis revealed that after 48 hours of exposure, there was a notable increase in caspase 3 and caspase 7 activities, suggesting strong pro-apoptotic effects .

- Caspase Activity :

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. It demonstrated moderate activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Staphylococcus epidermidis | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 32 |

| Streptococcus pneumoniae | 16 |

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents, particularly against respiratory pathogens .

Case Studies

In a study published in MDPI, derivatives of benzofuran compounds were synthesized and tested for their biological activities. The results indicated that compounds similar to this compound not only inhibited cancer cell proliferation but also showed potential as antimicrobial agents .

Another case study focused on the structure-activity relationship (SAR) of benzofuran derivatives, emphasizing the importance of substituents like bromine and methoxy groups in enhancing biological activity. The presence of these groups was correlated with increased cytotoxicity and antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and optimization strategies for synthesizing ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step protocols, including bromination of a benzofuran precursor followed by esterification with 2-methoxybenzoyl chloride. Key steps require precise temperature control (e.g., 0–5°C for bromination) and catalysts like potassium carbonate in acetone to promote ester bond formation . Yield optimization involves monitoring via thin-layer chromatography (TLC) and purification using column chromatography. Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for verifying intermediate and final product purity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C NMR : To assign protons and carbons, particularly distinguishing the methoxybenzoyl (δ ~3.8–4.0 ppm for OCH3) and benzofuran core signals.

- Mass spectrometry (MS) : To validate molecular weight (e.g., [M+H]+ peak at m/z ~461).

- X-ray crystallography : For unambiguous stereochemical assignment, though crystallization may require slow evaporation in solvents like dichloromethane/hexane .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies recommend storage at –20°C in inert atmospheres (argon) to prevent ester hydrolysis or bromine displacement. Accelerated degradation studies in solvents (e.g., DMSO, ethanol) at 40°C for 48 hours can identify susceptibility to hydrolysis, monitored via HPLC .

Advanced Research Questions

Q. How can researchers address challenges in regioselective substitution during synthesis (e.g., avoiding bromine migration or unwanted ester cleavage)?

- Methodological Answer : Regioselectivity is achieved through:

- Protecting group strategies : Temporarily shielding reactive sites (e.g., using tert-butyldimethylsilyl groups for hydroxyl protection).

- Computational modeling : Density functional theory (DFT) calculations predict reaction pathways to minimize side products .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while prolonged heating may shift equilibria .

Q. How to interpret conflicting biological activity data (e.g., antimicrobial vs. anticancer assays) reported for structurally similar benzofuran derivatives?

- Methodological Answer : Contradictions arise from:

- Structural variations : Substitution patterns (e.g., nitro vs. methoxy groups) alter electronic properties and target binding .

- Assay conditions : Varying cell lines (e.g., Gram-positive bacteria vs. K562 leukemia cells) and exposure times (24 vs. 48 hours) impact results .

- Mechanistic studies : Use fluorescence polarization assays to compare binding affinities for targets like DNA topoisomerases or kinases .

Q. What advanced techniques are recommended for studying the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Quantify real-time interactions with proteins (e.g., receptors, enzymes).

- Cellular thermal shift assay (CETSA) : Identify target engagement by measuring protein thermal stability shifts .

- Metabolomics : Track downstream metabolic perturbations (e.g., ROS induction, caspase-3/7 activation) via LC-MS .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Methodological Answer :

- Variable temperature NMR : Detect dynamic processes (e.g., rotameric equilibria of the methoxybenzoyl group).

- 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities .

- Crystallographic validation : Cross-reference with single-crystal XRD data to confirm conformations .

Structure-Activity Relationship (SAR) Questions

Q. What structural modifications enhance the compound’s solubility without compromising bioactivity?

- Methodological Answer :

- PEGylation : Introduce polyethylene glycol (PEG) chains to the ester group to improve aqueous solubility.

- Salt formation : Convert the ethyl ester to a sodium carboxylate salt, balancing solubility and membrane permeability .

Q. How does halogen substitution (e.g., bromine vs. chlorine) influence reactivity and target affinity?

- Methodological Answer : Bromine’s larger atomic radius increases steric hindrance but enhances electrophilicity, favoring nucleophilic aromatic substitution. Comparative studies with chlorine analogs show differences in binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

Data Presentation

Table 1 : Key Analytical Data for this compound

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | ~461.2 g/mol | HRMS |

| Melting Point | 142–145°C | DSC |

| LogP (Octanol-Water) | 3.8 ± 0.2 | Shake-flask |

| NMR (CDCl3) | δ 7.85 (d, J=8.5 Hz, benzofuran H) | 600 MHz |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.